CMC Advantage Over SDBS
The CMC of sodium octylbenzenesulfonate is approximately 11.8–13.5 mM (ca. 0.34–0.39 wt%) in pure water at 25–30 °C, roughly one order of magnitude higher than the CMC of sodium dodecylbenzenesulfonate (SDBS, ~1.2 mM) [1]. This difference arises because each additional methylene group in the alkyl chain lowers the CMC by a factor of approximately 2–3, and the benzene ring contributes hydrophobicity equivalent to ~3.5 methylene groups [1]. For comparison, sodium dodecyl sulfate (SDS, CMC ~8.2 mM) falls between the two. At a fixed surfactant concentration of 10 mM, SOBS remains predominantly monomeric while SDBS is fully micellized—a critical distinction for applications requiring controlled monomer activity.
| Evidence Dimension | Critical micelle concentration (CMC) in pure water |
|---|---|
| Target Compound Data | CMC ≈ 11.8–13.5 mM (SOBS, C8-phenyl-SO₃Na) |
| Comparator Or Baseline | SDBS (C12-phenyl-SO₃Na): CMC ≈ 1.2 mM; SDS (C12-SO₄Na): CMC ≈ 8.2 mM |
| Quantified Difference | SOBS CMC is ~10× higher than SDBS and ~1.5× higher than SDS |
| Conditions | Pure water, 25–30 °C, surface tension and conductimetric methods |
Why This Matters
A higher CMC means SOBS can supply a larger reservoir of surface-active monomers before micelles form, which is advantageous for adsorption-driven processes (e.g., mineral flotation, solid-surface modification) where micelle formation represents a loss of driving force.
- [1] P. Mukerjee, K.J. Mysels, 'Critical Micelle Concentrations of Aqueous Surfactant Systems', NSRDS-NBS 36, National Bureau of Standards, Washington, D.C., 1971. View Source
